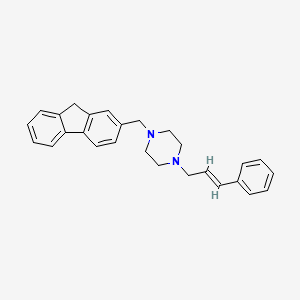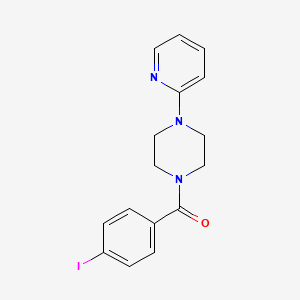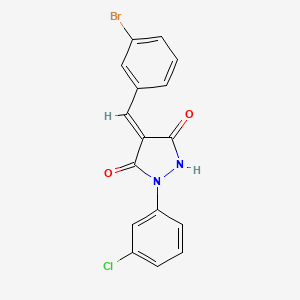![molecular formula C20H28N2O3 B5966783 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of benzamide opioids and has been used in scientific research for its analgesic properties.
作用機序
The mechanism of action of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone involves its binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of pain signals, resulting in analgesia. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone also activates the reward pathway in the brain, which can lead to the development of addiction.
Biochemical and Physiological Effects:
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been found to be more potent than morphine and has a shorter duration of action. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has also been associated with several adverse effects, including respiratory depression, cardiac arrest, and death.
実験室実験の利点と制限
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It has also been found to be effective in animal models of pain and opioid addiction. However, 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several limitations, including its potential for abuse and addiction, as well as its adverse effects on respiratory and cardiovascular function.
将来の方向性
There are several future directions for the study of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone, including its potential use in the treatment of opioid addiction and withdrawal. It may also be useful in the development of novel analgesics that do not produce the adverse effects associated with traditional opioids. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone.
合成法
The synthesis of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone involves the reaction of 4-chlorobutyryl chloride with 2-(2-phenylethyl)-4-morpholinone to form 4-chlorobutyryl-2-(2-phenylethyl)-4-morpholinone. This intermediate is then reacted with piperidine to form 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone. The synthesis method has been described in several scientific publications and is relatively easy to perform.
科学的研究の応用
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has been used in scientific research to study its analgesic properties. It has been found to be a potent and selective mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in analgesia. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
特性
IUPAC Name |
1-[3-oxo-3-[2-(2-phenylethyl)morpholin-4-yl]propyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19-8-4-5-12-21(19)13-11-20(24)22-14-15-25-18(16-22)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWNGSVWALRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5966721.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)
![N-(4-chlorophenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5966755.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)
![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B5966778.png)
![7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)

![4-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5966799.png)